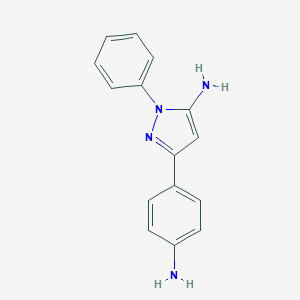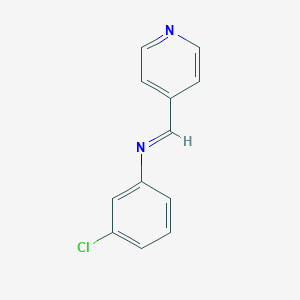
Benzenamine, 3-chloro-N-(4-pyridinylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 3-chloro-N-(4-pyridinylmethylene)- is an organic compound with the molecular formula C12H9ClN2. It is also known as 4-Pyridylidenemalononitrile, 3-Chloroaniline, and 4-(Pyridin-4-ylmethyleneamino)aniline. This compound is widely used in scientific research applications due to its unique properties and chemical structure.
Mecanismo De Acción
The mechanism of action of Benzenamine, 3-chloro-N-(4-pyridinylmethylene)- is not fully understood. However, it is believed that this compound acts as a nucleophile and can react with various electrophilic compounds. This reaction leads to the formation of new compounds with unique properties.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Benzenamine, 3-chloro-N-(4-pyridinylmethylene)- are not well studied. However, it is believed that this compound can interact with various biological molecules, including proteins and DNA. This interaction can lead to changes in the structure and function of these molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzenamine, 3-chloro-N-(4-pyridinylmethylene)- has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it ideal for use in various experiments. However, this compound is also highly reactive and can be hazardous if not handled properly.
List of
Direcciones Futuras
1. Development of new synthetic methods for Benzenamine, 3-chloro-N-(4-pyridinylmethylene)-
2. Study of the mechanism of action of this compound
3. Investigation of the biochemical and physiological effects of this compound
4. Development of new materials using Benzenamine, 3-chloro-N-(4-pyridinylmethylene)-
5. Study of the toxicity and safety of this compound in various applications
6. Development of new pharmaceuticals and agrochemicals using this compound as a starting material
7. Investigation of the potential of this compound in the field of nanotechnology
8. Study of the interaction of this compound with various biological molecules
9. Investigation of the potential of this compound in the field of catalysis
10. Development of new analytical methods for the detection and quantification of this compound.
Métodos De Síntesis
The synthesis of Benzenamine, 3-chloro-N-(4-pyridinylmethylene)- can be achieved through various methods. One of the most common methods is the reaction between 3-chloroaniline and 4-pyridinecarboxaldehyde in the presence of a catalyst. This reaction produces the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
Benzenamine, 3-chloro-N-(4-pyridinylmethylene)- has several scientific research applications due to its unique properties. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is also used in the development of new materials, such as polymers and nanomaterials.
Propiedades
Número CAS |
35507-55-2 |
|---|---|
Nombre del producto |
Benzenamine, 3-chloro-N-(4-pyridinylmethylene)- |
Fórmula molecular |
C12H9ClN2 |
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C12H9ClN2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-9H |
Clave InChI |
GXAZQRDIOPIGHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=CC=NC=C2 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



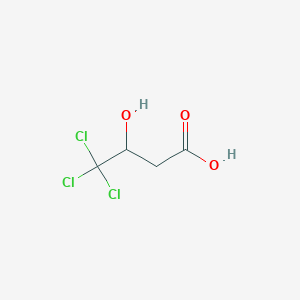
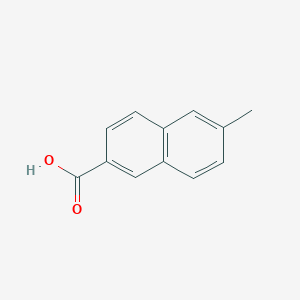
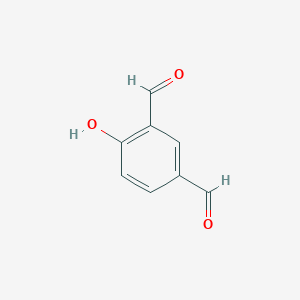
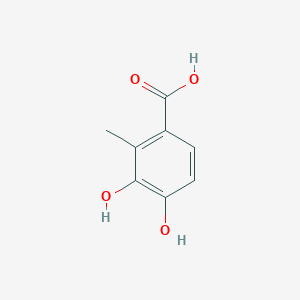
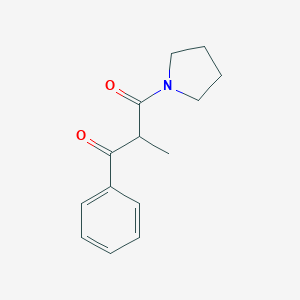
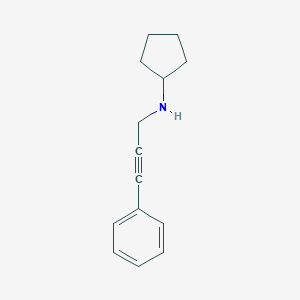
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)
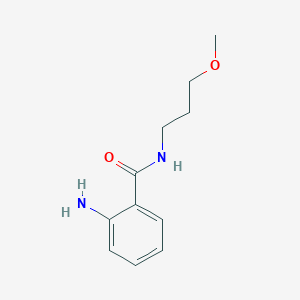

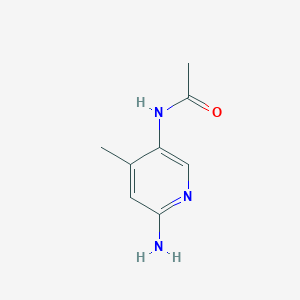
![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)
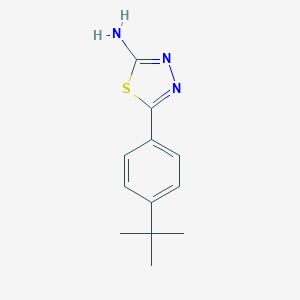
![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)
